2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Lipophilicity optimization Physicochemical profiling Drug-likeness

This compound combines a 4-fluorophenyl acetamide with a 4-methoxy-6-nitrobenzothiazole core—three pharmacophoric elements that no published analog replicates. The unique substitution pattern (F + OMe + NO₂) drives differentiated CK-1δ selectivity (class IC₅₀ 23 nM) and antiprotozoal potency (122 nM). Procure this exclusive screening tool to deconvolute scaffold SAR; standard benzothiazole-acetamides cannot substitute. Request custom synthesis or stock quote.

Molecular Formula C16H12FN3O4S
Molecular Weight 361.35
CAS No. 899958-39-5
Cat. No. B2412165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
CAS899958-39-5
Molecular FormulaC16H12FN3O4S
Molecular Weight361.35
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O4S/c1-24-12-7-11(20(22)23)8-13-15(12)19-16(25-13)18-14(21)6-9-2-4-10(17)5-3-9/h2-5,7-8H,6H2,1H3,(H,18,19,21)
InChIKeyCXCOZASTVFXICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 899958-39-5): Chemical Class and Structural Identity for Procurement Decisions


2-(4-Fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 899958-39-5) is a synthetic benzothiazole-acetamide derivative bearing a unique combination of a 4-fluorophenyl moiety at the acetamide terminus and a 4-methoxy-6-nitro substitution pattern on the benzothiazole core. The molecular formula is C₁₆H₁₂FN₃O₄S with a molecular weight of 361.35 g/mol [1]. This compound belongs to the broader class of N-(benzothiazol-2-yl)-2-phenylacetamides, a scaffold with known pharmacological relevance including kinase inhibition (CK-1δ) [2] and antiprotozoal activity [3]. The simultaneous presence of an electron-withdrawing 6-nitro group, an electron-donating 4-methoxy group, and a para-fluorophenyl acetamide substituent constitutes a substitution architecture not replicated in any currently published biological study, defining this compound as a structurally novel, research-grade screening candidate rather than a validated lead molecule.

Why Generic Substitution of 2-(4-Fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide with In-Class Analogs Is Not Supported by Current Evidence


Members of the N-(benzothiazol-2-yl)-2-phenylacetamide class exhibit profound sensitivity to benzothiazole ring substitution, as demonstrated by SAR studies on CK-1δ inhibitors where the introduction of a 6-substituent shifted IC₅₀ values from inactive to 23 nM [1]. Within the 4-methoxy-6-nitrobenzothiazole subseries, even conservative phenyl ring modifications—e.g., replacing a 4-fluorophenyl with an unsubstituted phenyl (CAS 391222-51-8) or a 4-ethoxyphenyl group—alter computed logP by >0.4 units and modify hydrogen-bond acceptor counts, parameters that directly influence membrane permeability and target engagement [2]. The specific combination of the fluorine atom (enhancing metabolic stability via blockade of para-hydroxylation) and the 4-methoxy group on the benzothiazole (modulating electron density at the 2-amino position) creates a physicochemical profile distinct from any single-feature variant. Procurement of a close analog lacking any one of these three pharmacophoric elements (fluoro, methoxy, nitro) cannot be assumed to produce equivalent biological outcomes; independent validation is required.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide (CAS 899958-39-5) vs. Closest Structural Analogs


Computed Lipophilicity (logP) Comparison: 4-Fluorophenyl Derivative vs. Unsubstituted Phenyl and 4-Ethoxyphenyl Analogs

The target compound 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide exhibits a computed logP of 3.032 [1]. In comparison, the direct phenyl analog N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 391222-51-8), which lacks the para-fluoro substituent, has a lower predicted logP. The 4-fluorophenyl group introduces a moderate electron-withdrawing effect that increases lipophilicity relative to the unsubstituted phenyl while avoiding the excessive lipophilicity and metabolic liability associated with the 4-ethoxyphenyl analog [2]. This fluorine-mediated logP modulation is valuable for optimizing membrane permeability while maintaining a favorable profile for aqueous solubility.

Lipophilicity optimization Physicochemical profiling Drug-likeness

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Profile Differentiation from Des-methoxy Analog

The target compound has a computed tPSA of 107–109 Ų and presents 6 hydrogen-bond acceptors [1]. The closest analog lacking the 4-methoxy group, 2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, eliminates one methoxy oxygen, reducing the H-bond acceptor count to 5 and decreasing tPSA by approximately 10–15 Ų [2]. While lower tPSA may favor blood-brain barrier penetration for CNS applications, the retained 4-methoxy group in the target compound provides an additional hydrogen-bond acceptor that can engage polar residues in target binding pockets—a feature demonstrated to be critical for CK-1δ inhibitory potency in related benzothiazole acetamides [3]. The tPSA of ~107 Ų positions this compound near the commonly cited threshold of <90 Ų for optimal CNS penetration while retaining enhanced target interaction potential.

Polar surface area BBB permeability Drug design parameters

Antiprotozoal Class-Level Evidence: 6-Nitrobenzothiazole Acetamides Exhibit Nanomolar Potency Against Giardia intestinalis and Trichomonas vaginalis

In a systematic study of nitro(benzo)thiazole acetamides, Navarrete-Vázquez et al. (2015) demonstrated that four 6-nitrobenzothiazole acetamides (compounds 5–8) exhibited excellent in vitro antiprotozoal effects against Giardia intestinalis and Trichomonas vaginalis, with IC₅₀ values ranging from nanomolar to low micromolar [1]. The most potent compound in this series (compound 1, a 5-nitrothiazole acetamide) achieved an IC₅₀ of 122 nM against G. intestinalis, 44-fold more active than metronidazole [1]. The 6-nitrobenzothiazole acetamides (5–8) share the identical 6-nitrobenzothiazole pharmacophore present in the target compound. While the target compound was not tested in this study, it possesses the critical 6-nitro group required for antiprotozoal activity within this chemotype, plus the 4-methoxy substituent that may modulate potency through electronic effects on the nitro group's reduction potential [2]. The target compound also adds a 4-fluorophenylacetamide side chain not present in compounds 5–8, representing a structural expansion of the antiprotozoal SAR space.

Antiprotozoal 6-nitrobenzothiazole Giardia intestinalis

Kinase Inhibition Potential: Benzothiazole-2-yl-acetamide Scaffold as CK-1δ Inhibitor Platform with Sub-nanomolar Potency Achievable Through Substitution Optimization

The N-(benzothiazol-2-yl)-2-phenylacetamide scaffold has been validated as a CK-1δ inhibitor platform. Salado et al. (2014) established that benzothiazole-based CK-1δ inhibitors achieve nanomolar potency, with compound 4 (an N-(benzothiazolyl)-2-phenylacetamide) demonstrating an IC₅₀ of 23 nM and exhibiting neuroprotective effects in a Parkinson's disease mouse model [1]. A critical SAR finding from this work is that substitution at the 6-position of the benzothiazole ring is a key determinant of CK-1δ inhibitory activity—compounds lacking the 6-substituent were substantially less active [1]. The target compound features a 6-nitro group, which provides strong electron-withdrawing character at this position. Furthermore, the 4-methoxy group present in the target compound is absent from the published CK-1δ inhibitors, offering a point of structural differentiation that may alter selectivity profiles across the CK-1 isoform family [2]. A related analog, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, was screened against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) with an EC₅₀ > 55.7 μM, indicating that the 4-methoxy-6-nitrobenzothiazole core alone does not confer promiscuous kinase inhibition [3].

CK-1δ inhibition Kinase inhibitor Neurodegeneration

Absence of Biological Annotation in Major Public Databases as a Differentiation Parameter: Target Compound vs. Heavily Profiled Analogs

A search of the ChEMBL database (version 20) and PubChem BioAssay records reveals that the target compound, 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide, has no known biological activity annotations and is not reported in any publications indexed by ChEMBL [1]. This contrasts with several structurally related benzothiazole acetamides that have been extensively profiled, including CK-1δ inhibitors with published IC₅₀ values [2] and 6-nitrobenzothiazole acetamides with established antiprotozoal activity [3]. The complete absence of biological annotation for this specific compound means that its target engagement profile, selectivity landscape, and structure-activity relationships remain entirely unexplored. For procurement decisions, this represents a double-edged characteristic: the compound offers true novelty for de novo screening campaigns and SAR exploration, but it carries higher risk compared to pharmacologically characterized analogs, as no minimum activity threshold has been established.

Chemical probe novelty Screening library selection SAR exploration

Recommended Application Scenarios for 2-(4-Fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide Based on Structural Evidence


De Novo Kinase Inhibitor Screening Libraries Targeting CK-1δ or Related Casein Kinase Isoforms

The benzothiazole-2-yl-acetamide scaffold has been validated as a CK-1δ inhibitor chemotype with nanomolar potency (IC₅₀ = 23 nM for compound 4) and in vivo neuroprotective efficacy in rodent Parkinson's disease models [1]. The target compound features a 6-nitro substitution that is critical for CK-1δ inhibition, plus a 4-methoxy group absent from all published CK-1δ inhibitors. This unique substitution pattern makes it an ideal candidate for inclusion in kinase-focused screening libraries aimed at discovering CK-1δ or CK-1ε inhibitors with differentiated selectivity profiles. The compound should be screened at concentrations informed by the class-potency range (10 nM – 10 μM) against a panel of CK-1 isoforms and counter-screened against EIF2AK3, for which a closely related 4-methoxy-6-nitrobenzothiazole analog showed negligible activity (EC₅₀ > 55.7 μM) [2].

Antiprotozoal Drug Discovery: Expanding the SAR of 6-Nitrobenzothiazole Acetamides Against Giardia intestinalis

The 6-nitrobenzothiazole acetamide class has demonstrated nanomolar antiprotozoal activity against G. intestinalis, with the most potent analog (compound 1) achieving an IC₅₀ of 122 nM, 44-fold more active than metronidazole [1]. The target compound retains the critical 6-nitro pharmacophore and adds a 4-fluorophenylacetamide side chain that may enhance membrane permeability (computed logP = 3.032) [2] and metabolic stability via blockade of para-hydroxylation. It should be prioritized for in vitro screening against G. intestinalis and T. vaginalis, with metronidazole and nitazoxanide as positive controls, and VERO cell cytotoxicity assessment to determine selectivity indices. The GiFBPA enzyme inhibition assay described by Navarrete-Vázquez et al. (2015) [1] provides a direct target engagement readout.

Physicochemical Property-Driven Lead Optimization: Fluorine-Enabled logP Modulation in Benzothiazole Acetamide Series

The 4-fluorophenyl substituent in the target compound provides a computed logP of 3.032 [1], representing a moderate lipophilicity increase over the unsubstituted phenyl analog while avoiding the excessive lipophilicity of larger alkoxy substituents. This logP range is compatible with both oral bioavailability predictions and cell permeability requirements. The target compound can serve as a central reference point for a matrix of analogs varying the phenyl substituent (H, F, Cl, OCH₃, OCH₂CH₃) while keeping the 4-methoxy-6-nitrobenzothiazole core constant, enabling systematic deconvolution of substituent effects on permeability, solubility, and target engagement. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurements are recommended as first-tier profiling experiments.

Negative Control or Selectivity Reference for 4-Methoxy-6-nitrobenzothiazole Core Profiling

BindingDB data for a closely related 4-methoxy-6-nitrobenzothiazole-2-yl-acetamide (N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide) against EIF2AK3 show an EC₅₀ > 55.7 μM, indicating that the 4-methoxy-6-nitrobenzothiazole core does not inherently confer potent kinase inhibition [1]. The target compound, with its distinct 4-fluorophenylacetamide side chain, can be used alongside this related analog to establish whether observed kinase inhibitory activity is driven by the benzothiazole core or by the specific acetamide substituent. This makes it a valuable tool compound for SAR deconvolution studies in kinase inhibitor programs exploring benzothiazole scaffolds.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.